Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is a chemical compound with the formula C13H16ClN3O6S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16ClN3O6S . For a more detailed analysis, you may need to refer to a specialized database or resource.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in specialized chemical databases .Scientific Research Applications
1. Radioligand Binding and Functional Assays
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed and characterized, revealing potent A2B adenosine receptor antagonists with subnanomolar affinity and high selectivity. The compounds showed potential as pharmacological tools for selective labeling of human as well as rodent A2B receptors, indicating their applicability in radioligand binding and functional assays (Borrmann et al., 2009).
2. Antimycobacterial Activity
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate derivatives were synthesized and evaluated for antimycobacterial activity against various strains of Mycobacterium. These compounds demonstrated promising results, indicating their potential application in the treatment of diseases caused by these bacteria (Indumathi et al., 2009).
3. Antiproliferative Activity Against Cancer Cell Lines
Derivatives of this compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. The study identified compounds with potential anticancer properties, underscoring their applicability in cancer research and potential therapeutic use (Mallesha et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-nitrophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O6S/c1-2-23-13(18)15-5-7-16(8-6-15)24(21,22)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSAGFVLQQYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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